N-Octanoylglycine-13C2,15N
Description
Properties
Molecular Formula |
C₈¹³C₂H₁₉¹⁵NO₃ |
|---|---|
Molecular Weight |
204.24 |
Synonyms |
N-(1-Oxooctyl)glycine-3C2,15N; Capryloylglycine-3C2,15N; Lipacide C 8G-3C2,15N |
Origin of Product |
United States |
Synthesis and Isotopic Characterization of N Octanoylglycine 13c2,15n
Strategies for Carbon-13 and Nitrogen-15 (B135050) Isotopic Labeling
The synthesis of N-Octanoylglycine-13C2,15N requires a multi-step approach that begins with the synthesis of an isotopically enriched precursor, followed by its chemical modification to yield the final product. This dual-labeling strategy, incorporating both ¹³C and ¹⁵N, is invaluable for studies where tracking both the carbon skeleton and the nitrogen atom is necessary. alfa-chemistry.com
The key isotopically labeled precursor for the synthesis of this compound is Glycine-¹³C₂,¹⁵N. The production of this labeled amino acid involves incorporating the stable isotopes from highly enriched primary sources.
A common and effective method for synthesizing ¹⁵N-labeled glycine (B1666218) is through the amination of an α-haloacid. researchgate.netscielo.br To produce Glycine-¹³C₂,¹⁵N, this method is adapted by using starting materials that are appropriately labeled. The synthesis proceeds via the reaction of a doubly ¹³C-labeled chloroacetic or bromoacetic acid with ¹⁵N-labeled ammonia (B1221849) ([¹⁵N]H₃). researchgate.net
The enriched starting materials themselves are typically produced from fundamental isotopic sources. For example, [U-¹³C]-glucose can serve as a carbon source in various biosynthetic or chemical pathways to produce labeled two-carbon synthons, while [¹⁵N]-ammonium chloride or sulfate (B86663) is the standard source for the ¹⁵N isotope. protein-nmr.org.uk Careful control of the reaction conditions is essential to maximize the yield and prevent isotopic dilution. researchgate.net
Table 1: Properties of Incorporated Stable Isotopes
| Isotope | Natural Abundance (%) | Spin | Magnetic Moment (μN) |
| ¹²C | 98.9 | 0 | 0 |
| ¹³C | 1.1 | 1/2 | 0.7024 |
| ¹⁴N | 99.6 | 1 | 0.4038 |
| ¹⁵N | 0.4 | 1/2 | -0.2831 |
This interactive table provides fundamental properties of the stable isotopes used in the labeling of N-Octanoylglycine-¹³C₂,¹⁵N.
Once the labeled precursor, Glycine-¹³C₂,¹⁵N, has been synthesized and purified, the next step is the attachment of the octanoyl group. This is achieved through an N-acylation reaction. A standard and efficient method for this transformation is the Schotten-Baumann reaction, which involves the reaction of the amino group of glycine with an acyl chloride (in this case, octanoyl chloride) under basic conditions.
The reaction is as follows: [¹⁵N]H₂-[¹³CH₂]-[¹³COOH] + CH₃(CH₂)₆COCl → CH₃(CH₂)₆CO-[¹⁵N]H-[¹³CH₂]-[¹³COOH] + HCl
An aqueous base, such as sodium hydroxide, is used to neutralize the hydrogen chloride produced during the reaction and to deprotonate the amino group, facilitating its nucleophilic attack on the acyl chloride. This pathway is a common strategy for the synthesis of various N-acylglycine derivatives. nih.gov The final product, this compound, is then purified using standard techniques such as recrystallization or chromatography.
Verification of Isotopic Enrichment and Positional Labeling
Following synthesis, rigorous analytical characterization is required to confirm the chemical identity of the compound and to verify the isotopic enrichment and the specific positions of the labels. This is typically accomplished using a combination of advanced spectroscopic and spectrometric techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for confirming the successful incorporation and position of isotopic labels. alfa-chemistry.com For this compound, both ¹³C-NMR and ¹⁵N-NMR are employed.
¹³C-NMR Spectroscopy : The presence of two adjacent ¹³C nuclei in the glycine backbone gives rise to characteristic ¹³C-¹³C spin-spin coupling (J-coupling), which would be absent in the singly labeled or natural abundance compound. The spectrum would show distinct signals for the carboxyl and α-carbon of the glycine moiety, confirming their enrichment.
¹⁵N-NMR Spectroscopy : A ¹⁵N-NMR spectrum would confirm the incorporation of the ¹⁵N isotope. Furthermore, heteronuclear correlation experiments, such as ¹H-¹⁵N HSQC, can be used to observe the coupling between the ¹⁵N nucleus and its attached proton, verifying its position in the amide bond. The ¹⁵N isotope has a spin of 1/2, which generally results in sharper NMR signals compared to the quadrupolar ¹⁴N nucleus, making isotopic incorporation readily observable. alfa-chemistry.com
These NMR techniques provide unambiguous evidence of the specific labeling pattern and are crucial for the structural elucidation of the synthesized molecule.
Mass spectrometry (MS) is the primary tool for confirming the successful synthesis of an isotopically labeled compound and for quantifying its isotopic purity. alfa-chemistry.com The incorporation of two ¹³C atoms and one ¹⁵N atom results in a predictable mass increase compared to the unlabeled N-Octanoylglycine.
Table 2: Expected Mass Shift for this compound
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Mass Shift (Da) |
| N-Octanoylglycine | C₁₀H₁₉NO₃ | 201.1365 | N/A |
| N-Octanoylglycine-¹³C₂,¹⁵N | C₈¹³C₂H₁₉¹⁵NO₃ | 204.1424 | +3.0059 |
This interactive table shows the calculated monoisotopic masses and the expected mass increase for the labeled compound.
High-resolution mass spectrometry (HRMS) is employed to accurately measure the mass of the synthesized molecule and to resolve its isotopic distribution. nih.govnih.gov This allows for the precise determination of the level of isotopic enrichment. The experimental isotope pattern is compared to a theoretically simulated pattern for the desired level of incorporation (e.g., >98% enrichment) to confirm the isotopic purity. nih.gov
Tandem mass spectrometry (MS/MS) can further be used to confirm the position of the labels. By inducing fragmentation of the parent ion, the resulting fragment ions can be analyzed. For this compound, fragmentation would yield specific product ions containing the labeled glycine moiety, thereby confirming that the isotopes are located within the amino acid backbone as intended. nih.gov
Advanced Analytical Methodologies for N Octanoylglycine 13c2,15n and Its Metabolites
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography coupled with mass spectrometry stands as a cornerstone for the analysis of N-Octanoylglycine-13C2,15N due to its high sensitivity, selectivity, and versatility.
Selected Reaction Monitoring (SRM) for High Sensitivity Quantification
Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is a highly specific and sensitive tandem mass spectrometry technique ideal for quantifying targeted compounds like this compound in complex mixtures. In an SRM experiment, the first quadrupole of a triple quadrupole mass spectrometer is set to isolate the precursor ion of the analyte. This ion is then fragmented in the collision cell, and the third quadrupole is set to detect a specific fragment ion. This precursor-to-fragment ion transition is highly characteristic of the analyte, minimizing interferences from the matrix.
For this compound, the precursor ion would be the protonated molecule [M+H]+. Due to the isotopic labeling, its mass-to-charge ratio (m/z) will be higher than that of the unlabeled N-Octanoylglycine. The fragmentation of the precursor ion typically occurs at the amide bond, leading to characteristic product ions. The selection of optimal SRM transitions is crucial for method sensitivity and specificity.
Table 1: Hypothetical SRM Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragment Structure |
|---|---|---|
| 205.15 | 77.04 | [13C2,15N]Glycine |
Note: These values are illustrative and would need to be empirically optimized on a specific mass spectrometer.
Use as an Internal Standard in Acylglycine Profiling
One of the primary applications of this compound is its use as an internal standard in stable isotope dilution assays for the quantification of endogenous acylglycines. nih.gov Acylglycine profiling is a key diagnostic tool for various inborn errors of metabolism, particularly fatty acid β-oxidation defects. researchgate.net By adding a known amount of this compound to a biological sample (e.g., urine or plasma) prior to sample preparation, it can correct for variations in extraction efficiency, matrix effects, and instrument response. nih.gov
Since the labeled internal standard has nearly identical physicochemical properties to its unlabeled counterpart, it co-elutes during liquid chromatography and experiences similar ionization efficiency in the mass spectrometer. The ratio of the signal from the endogenous analyte to the signal from the isotopically labeled internal standard is used to calculate the precise concentration of the endogenous acylglycine.
Table 2: Research Findings on the Use of Isotopically Labeled Internal Standards in Acylglycine Analysis
| Study Focus | Key Finding | Reference |
|---|---|---|
| Diagnosis of β-oxidation defects | Stable isotope dilution with GC-MS allows for quantitative analysis of short- and medium-chain acylglycines. | researchgate.net |
| General biomarker analysis | Stable isotope dilution LC-MS/MS provides the highest possible analytical specificity for quantitative determinations. | nih.gov |
Mass Isotopomer Distribution Analysis for Metabolic Tracing
The dual labeling of this compound with both ¹³C and ¹⁵N makes it an excellent tracer for metabolic studies using Mass Isotopomer Distribution Analysis (MIDA). MIDA is a technique that allows for the determination of the synthesis rates and metabolic pathways of molecules. nih.gov By introducing this compound into a biological system, researchers can trace the fate of both the octanoyl (fatty acid) and the glycine (B1666218) moieties as they are metabolized.
The mass spectrometer can distinguish between molecules with different numbers of isotopic labels (isotopologues). By analyzing the distribution of these isotopologues in downstream metabolites, it is possible to elucidate the pathways through which this compound has been processed. For example, the appearance of ¹³C in fatty acids of different chain lengths would indicate chain elongation or shortening, while the incorporation of ¹⁵N into other amino acids would suggest transamination reactions. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas chromatography-mass spectrometry is another powerful technique for the analysis of acylglycines. However, due to the low volatility of these compounds, a derivatization step is typically required to make them suitable for GC analysis. nih.gov Common derivatization strategies involve converting the polar carboxyl and amide groups into more volatile esters and silyl (B83357) ethers.
For this compound, derivatization with reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) would yield a volatile derivative that can be readily separated by gas chromatography and detected by mass spectrometry. The mass spectrum of the derivatized compound will show a characteristic fragmentation pattern, with the isotopic labels retained on the corresponding fragments. This allows for the application of stable isotope dilution methods in GC-MS as well.
Table 3: Common Derivatization Reagents for GC-MS Analysis of Acylglycines
| Derivatization Reagent | Abbreviation | Target Functional Groups |
|---|---|---|
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Carboxyl, Amide |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | Carboxyl, Amide |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed structural information about molecules. While generally less sensitive than mass spectrometry, NMR offers unique advantages for metabolic studies, particularly in tracing isotopic labels.
¹³C-NMR for Carbon Flux Analysis
The presence of ¹³C labels in this compound allows for its use in ¹³C-NMR based carbon flux analysis. frontiersin.org ¹³C-NMR spectroscopy can directly detect the ¹³C atoms within a molecule and their chemical environment. By acquiring ¹³C-NMR spectra of biological samples after the administration of this compound, it is possible to identify the metabolites into which the ¹³C labels have been incorporated.
The chemical shift of a ¹³C nucleus is highly dependent on its local electronic environment. oregonstate.educompoundchem.com Therefore, the position of the ¹³C signals in the NMR spectrum can be used to determine the exact location of the isotopic labels in the metabolite molecules. This positional information is invaluable for elucidating metabolic pathways and quantifying the flux of carbon atoms through different routes. mdpi.com
Table 4: Predicted ¹³C-NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (amide) | 170-175 |
| ¹³CH₂ (glycine) | 40-45 |
| ¹³C=O (glycine) | 170-175 |
| CH₂ (octanoyl α to C=O) | 35-40 |
| CH₂ (octanoyl chain) | 20-35 |
Note: These are approximate chemical shift ranges and can vary depending on the solvent and other experimental conditions.
By observing the appearance of new ¹³C signals in the spectra of metabolites over time, researchers can map the flow of carbon from this compound through the metabolic network, providing a dynamic view of cellular metabolism.
¹⁵N-NMR for Nitrogen Flux and Metabolism Studies
Nuclear Magnetic Resonance (NMR) spectroscopy utilizing the stable isotope nitrogen-15 (B135050) (¹⁵N) is a powerful, non-invasive technique for tracing the metabolic fate of nitrogen-containing compounds in biological systems. isotope.com In metabolic studies, a ¹⁵N-labeled compound, such as N-Octanoylglycine-¹⁵N, would be introduced into a cellular or organismal system. By acquiring ¹⁵N NMR spectra over time, researchers can track the appearance of the ¹⁵N label in various downstream metabolites, providing direct insights into nitrogen flux and pathway dynamics. nih.govnih.gov
For instance, ¹⁵N-labeled amino acids are commonly used to directly characterize nitrogen metabolism. nih.gov These studies can reveal the rates of synthesis and catabolism of key nitrogenous compounds, identifying central metabolic hubs. While specific studies on N-Octanoylglycine-¹⁵N are not available, research on ¹⁵N-labeled glycine has been used to follow its metabolic reactions in vitro and in vivo. nih.gov Such an approach for N-Octanoylglycine-¹⁵N could potentially elucidate how the glycine moiety is metabolized or exchanged, and how the nitrogen atom is incorporated into other essential molecules like amino acids and nucleotides.
Key parameters that can be obtained from ¹⁵N-NMR flux studies include:
Metabolic rates: Quantifying the speed at which the labeled nitrogen moves through a metabolic pathway.
Pathway identification: Determining the primary and alternative routes for the metabolism of the compound.
Nitrogen source contribution: Assessing the role of the compound as a nitrogen donor for the synthesis of other molecules.
Challenges in ¹⁵N NMR include its lower sensitivity compared to ¹H NMR. However, techniques such as lowering the sample temperature can help to reduce line broadening and improve signal detection for ¹⁵N-labeled metabolites. nih.gov
Combined ¹³C/¹⁵N NMR for Comprehensive Isotopic Mapping
The dual labeling of a molecule with both carbon-13 (¹³C) and nitrogen-15 (¹⁵N), as in N-Octanoylglycine-¹³C₂,¹⁵N, offers a significantly more powerful approach for metabolic analysis than single-labeling studies. isotope.com By using multidimensional NMR techniques, it is possible to simultaneously track the fate of both the carbon skeleton and the nitrogen atom of the molecule. This provides a comprehensive map of how the compound is dismantled and its constituent atoms are re-integrated into the cellular metabolic network. nih.gov
A combined ¹³C/¹⁵N approach allows researchers to:
Resolve complex pathways: Differentiate between metabolic routes that may be indistinguishable using a single isotope. For example, it can clarify whether the carbon and nitrogen from the glycine moiety are metabolized together or diverge into separate pathways.
Enhance flux analysis resolution: Provide more constraints for metabolic flux models, leading to more accurate and detailed quantification of intracellular fluxes for both carbon and nitrogen metabolism.
Correlate carbon and nitrogen metabolism: Offer direct evidence for the interplay between central carbon metabolism (like the TCA cycle) and nitrogen assimilation pathways.
While specific ¹³C/¹⁵N NMR studies on N-Octanoylglycine-¹³C₂,¹⁵N have not been identified, the general methodology is well-established for studying the metabolism of doubly labeled amino acids and other substrates. nih.govresearchgate.net These experiments are foundational to the field of metabolomics for creating detailed flux maps of cellular metabolism. nih.gov
Sample Preparation and Derivatization Techniques for Enhanced Analytical Performance
Effective sample preparation is critical for the successful analysis of metabolites like N-Octanoylglycine from complex biological matrices such as plasma, urine, or cell extracts. The primary goals are to remove interfering substances (e.g., proteins, salts), concentrate the analyte, and modify it chemically (derivatization) to improve its detection by analytical instruments like NMR or mass spectrometry (MS).
Sample Preparation:
For N-acyl glycines, a typical sample preparation workflow from a biological fluid (e.g., serum) involves the following steps:
Deproteinization: Proteins can interfere with analysis and are typically removed by precipitation using a cold organic solvent like methanol. nih.gov
Extraction: The analyte of interest is extracted from the remaining supernatant. This may involve liquid-liquid extraction or solid-phase extraction (SPE) to isolate compounds with similar chemical properties.
Drying and Reconstitution: The solvent is evaporated, often under a stream of nitrogen, and the dried extract is redissolved in a suitable solvent for the analytical instrument. nih.gov
Derivatization Techniques:
Derivatization is a chemical modification of the analyte to enhance its analytical properties. While often employed for MS to improve ionization and fragmentation, it can also be used in NMR to increase sensitivity or resolve overlapping signals. nih.gov
For N-acyl glycines, which contain a carboxyl group, several derivatization strategies exist, primarily for LC-MS analysis:
3-Nitrophenylhydrazine (3-NPH): This reagent reacts with the carboxyl group of N-acyl glycines, improving their chromatographic separation and detection sensitivity in LC-MS. nih.govacs.org The reaction is typically fast and occurs at room temperature. nih.gov
Trimethylsilylation: This is a common derivatization method for GC-MS analysis, but it can be labor-intensive and may require additional steps. nih.gov
Acetylation: For NMR analysis, derivatization with ¹³C-labeled acetic anhydride (B1165640) can be used to introduce a highly sensitive label onto amine-containing metabolites, significantly enhancing their detection in ¹³C NMR spectra. nih.gov
The choice of derivatization agent depends on the analytical platform and the specific goals of the study. For a doubly labeled compound like N-Octanoylglycine-¹³C₂,¹⁵N, derivatization would need to be carefully selected to avoid interfering with the existing isotopic labels or introducing ambiguity into the analysis.
Information regarding "this compound" and its applications in metabolic flux analysis is not available in current scientific literature.
A comprehensive review of scientific databases and research publications has found no documented use of the specific compound "this compound" for quantitative metabolic flux analysis (MFA). While stable isotope tracing is a powerful and common technique in metabolic research, and various isotopically labeled molecules are used as tracers, there is no evidence in the available literature that "this compound" has been employed for the specific applications outlined in the query.
Metabolic flux analysis relies on the introduction of labeled substrates (like ¹³C-labeled glucose or ¹⁵N-labeled amino acids) into a biological system and tracking the incorporation of these isotopes into various metabolites. This allows researchers to deduce the flow of atoms through metabolic pathways.
The provided outline details highly specific applications, including the elucidation of central carbon metabolism and the quantification of nitrogen metabolism fluxes. These are established areas of MFA research. However, the successful application of a tracer molecule depends on its ability to be taken up by cells and participate in the targeted metabolic pathways. Without any published research on "this compound," it is impossible to provide scientifically accurate information on its role in:
Applications in Quantitative Metabolic Flux Analysis Mfa
Quantification of Nitrogen Metabolism Fluxes:Similarly, there is no research to indicate how the ¹⁵N-labeled glycine (B1666218) from this compound would be utilized in amino acid biosynthesis, nucleotide synthesis, or to understand glycine's role as a central node for nitrogen assimilation in a way that is distinct from using labeled glycine itself.
No Published Research Found on the Application of N-Octanoylglycine-13C2,15N in Quantitative Metabolic Flux Analysis
Despite a comprehensive search of available scientific literature, no specific data or research articles were identified detailing the use of the chemical compound this compound in the fields of Quantitative Metabolic Flux Analysis (MFA), dual 13C/15N-Metabolic Flux Analysis, or for inferring reaction bidirectionality within metabolic networks.
The initial investigation sought to populate a detailed article focusing exclusively on the applications of this specific isotopically labeled compound. The intended structure of the article was to cover its use in integrated carbon-nitrogen metabolism studies and in determining the reversibility of metabolic reactions.
However, targeted searches for "this compound" in conjunction with key terms such as "Metabolic Flux Analysis," "13C/15N dual labeling," "carbon-nitrogen metabolism," and "reaction bidirectionality" did not yield any relevant scholarly publications or research data.
Broader searches were conducted on the parent compound, N-Octanoylglycine, and its isotopically labeled analogues. These searches identified N-Octanoylglycine as a metabolite associated with certain inborn errors of metabolism and noted the availability of deuterium-labeled versions for use as analytical standards. However, no literature was found that described the synthesis or application of a dual-labeled 13C and 15N version of N-Octanoylglycine for the purpose of metabolic flux tracing.
Therefore, it is not possible to provide an article on the specified topics with a sole focus on this compound, as there is no accessible research detailing its application in these areas. The requested sections on "Dual 13C/15N-Metabolic Flux Analysis for Integrated Carbon-Nitrogen Metabolism Studies" and "Inferring Reaction Bidirectionality within Metabolic Networks" could not be written, as no studies utilizing this compound for these purposes were found.
Research on Glycine Conjugation and Acylglycine Metabolism Using Labeled Analogs
Investigating Glycine (B1666218) N-Acyltransferase Activity and Regulation
Glycine N-acyltransferase (GNAT), also referred to as acyl-CoA:glycine N-acyltransferase (EC 2.3.1.13), is the key mitochondrial enzyme responsible for catalyzing the formation of N-acylglycines. sigmaaldrich.comwikipedia.org It facilitates the conjugation of an acyl-CoA molecule with glycine, producing N-acylglycine and releasing coenzyme A (CoA). wikipedia.org This process is fundamental to the glycine conjugation pathway. uniroma1.it
In research settings, N-Octanoylglycine-13C2,15N is indispensable for accurately measuring the enzymatic activity of GNAT. In vitro assays are designed to quantify the rate at which GNAT produces N-octanoylglycine from its substrates, octanoyl-CoA and glycine. By adding a known quantity of this compound to the reaction mixture before analysis by liquid chromatography-mass spectrometry (LC-MS), researchers can precisely quantify the endogenously produced, unlabeled N-octanoylglycine. This technique, known as isotope dilution mass spectrometry, corrects for variations in sample preparation and instrument response, ensuring high accuracy. isotope.com
Such assays are crucial for characterizing the enzyme's kinetic properties and understanding how its activity is regulated. For instance, studies have investigated how different genetic variants (haplotypes) of the GNAT gene affect enzyme function, potentially leading to interindividual differences in metabolism. nih.govresearchgate.net
Table 1: Kinetic Analysis of GNAT Variants using an Isotope Dilution Assay This table presents hypothetical data to illustrate research findings.
| GNAT Variant | Substrate (Octanoyl-CoA) Concentration (µM) | N-Octanoylglycine Production Rate (pmol/min/mg protein) |
|---|---|---|
| Wild Type | 50 | 150.2 ± 8.5 |
| Wild Type | 100 | 285.4 ± 15.1 |
| Wild Type | 200 | 450.9 ± 22.3 |
| Variant A | 50 | 112.7 ± 7.9 |
| Variant A | 100 | 210.1 ± 13.5 |
| Variant A | 200 | 335.8 ± 19.8 |
| Variant B | 50 | 45.3 ± 4.1 |
| Variant B | 100 | 88.6 ± 7.2 |
Data quantified using this compound as an internal standard.
Tracing the Synthesis and Turnover of Medium-Chain Acylglycines
Understanding the dynamics of metabolic pathways—specifically, the rates of synthesis and degradation (turnover) of metabolites—is essential for comprehending cellular homeostasis. Stable isotope tracers are powerful tools for these metabolic flux analyses. nih.govnih.gov To trace the synthesis of N-octanoylglycine, a labeled precursor, such as 13C-labeled octanoic acid or 15N-labeled glycine, can be introduced into a biological system (e.g., cell culture or an animal model). usf.edu
As the labeled precursor is metabolized, the isotopic label is incorporated into newly synthesized N-octanoylglycine. By collecting samples over time and analyzing them with mass spectrometry, researchers can measure the rate of appearance of the newly labeled N-octanoylglycine. In these experiments, this compound is used as an internal standard to accurately quantify the concentrations of both the unlabeled (pre-existing) and the newly synthesized labeled metabolite. This allows for the calculation of crucial metabolic parameters, such as fractional synthesis rates and metabolic clearance rates, providing a dynamic view of acylglycine metabolism. nih.gov
Table 2: In Vivo Turnover of N-Octanoylglycine in Different Metabolic States This table presents hypothetical data to illustrate research findings.
| Metabolic State | Labeled Precursor Administered | Half-life of N-Octanoylglycine (hours) | Synthesis Rate (nmol/kg/hr) |
|---|---|---|---|
| Healthy Control | Glycine-15N | 4.5 ± 0.5 | 12.3 ± 1.8 |
| Obesity Model | Glycine-15N | 6.2 ± 0.7 | 9.8 ± 1.5 |
IEM: Inborn Error of Metabolism. Data quantified using this compound as an internal standard.
Assessment of Detoxification Pathways via Glycine Conjugation
The glycine conjugation pathway is a crucial Phase II detoxification system, primarily in the liver and kidneys. nih.govsemanticscholar.org It serves to eliminate potentially toxic acyl-CoA species that can accumulate when other metabolic pathways, like fatty acid β-oxidation or amino acid catabolism, are overwhelmed or impaired. uniroma1.itnih.gov By converting these acyl-CoAs into water-soluble, excretable acylglycines, the cell prevents the sequestration of free Coenzyme A and mitigates mitochondrial dysfunction. uniroma1.itnih.gov
This compound is used to assess the capacity and efficiency of this detoxification route for medium-chain fatty acids. For example, researchers can challenge a biological system, such as isolated liver mitochondria or whole organisms, with a load of octanoic acid. The rate of N-octanoylglycine formation and excretion can then be monitored. The use of the labeled internal standard ensures that the measurements of urinary or plasma N-octanoylglycine are accurate, providing a reliable index of the glycine conjugation pathway's ability to handle a metabolic load. This is particularly relevant in studying conditions like obesity or inborn errors of metabolism, where this pathway may be compromised or upregulated. nih.gov
Role of N-Octanoylglycine in Fatty Acid Oxidation Studies
N-acylglycines are typically minor metabolites of fatty acids. sigmaaldrich.com However, in several inborn errors of metabolism, particularly disorders of mitochondrial fatty acid β-oxidation, the excretion of specific acylglycines is significantly increased. sigmaaldrich.comresearchgate.net When the β-oxidation of a fatty acid is blocked due to an enzyme deficiency, the corresponding acyl-CoA intermediate accumulates in the mitochondria. This excess acyl-CoA is then diverted to the glycine conjugation pathway, leading to the formation and subsequent excretion of the corresponding N-acylglycine.
Consequently, N-octanoylglycine serves as an important biomarker for diagnosing disorders affecting medium-chain fatty acid oxidation, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. basys2.ca In clinical and research laboratories, the quantitative analysis of N-octanoylglycine in urine or plasma is a key diagnostic tool. To achieve the necessary accuracy and sensitivity for clinical diagnosis and for studying disease mechanisms, these analytical methods rely on stable isotope dilution mass spectrometry. This compound is the ideal internal standard for this application, enabling the precise measurement of endogenous N-octanoylglycine levels and allowing researchers to correlate these levels with disease severity or response to therapy.
Table 3: Urinary N-Octanoylglycine Levels in Fatty Acid Oxidation Disorder This table presents hypothetical data to illustrate research findings.
| Subject Group | Number of Subjects | Urinary N-Octanoylglycine (µmol/mmol creatinine) |
|---|---|---|
| Healthy Controls | 50 | 0.5 ± 0.2 |
| MCAD Deficiency Patients (Untreated) | 25 | 45.8 ± 12.3 |
Data quantified using this compound as an internal standard.
Intermediary Metabolism and Pathway Interconnections
Glycine's Role in One-Carbon Metabolism and Folate Pathways
Glycine (B1666218) is a pivotal amino acid in one-carbon metabolism, a set of interconnected pathways that transfer one-carbon units for various biosynthetic processes. nih.govnih.gov The central hub of this network is the folate cycle. The glycine cleavage system (GCS), a major route for glycine degradation, breaks down glycine into carbon dioxide (CO₂), ammonia (B1221849) (NH₃), and a one-carbon unit in the form of 5,10-methylenetetrahydrofolate (5,10-CH₂-THF). metwarebio.comdrugbank.com
When N-Octanoylglycine-¹³C₂,¹⁵N is introduced into a biological system, the labeled glycine can be released through hydrolysis. The ¹³C and ¹⁵N atoms then allow researchers to trace its entry into the folate cycle.
Key Reactions in the Folate Cycle Involving Glycine:
| Enzyme | Reaction | Labeled Tracer Fate |
| Glycine Cleavage System (GCS) | Glycine + THF → 5,10-CH₂-THF + CO₂ + NH₃ | The ¹³C from the glycine backbone is transferred to tetrahydrofolate (THF), forming ¹³C-labeled 5,10-CH₂-THF. The ¹⁵N is released as ¹⁵N-labeled ammonia. |
| Serine Hydroxymethyltransferase (SHMT) | Serine + THF ↔ Glycine + 5,10-CH₂-THF | This reversible reaction can either generate labeled glycine from labeled serine or incorporate the labeled glycine into serine, while also producing labeled 5,10-CH₂-THF. nih.govmetwarebio.com |
The 5,10-CH₂-THF generated from the labeled glycine becomes a donor of one-carbon units for the synthesis of essential biomolecules, including nucleotides and certain amino acids. nih.govresearchgate.net This pathway is particularly crucial in rapidly proliferating cells, such as cancer cells, which have a high demand for these building blocks. rupress.orgresearchgate.net
Contributions to De Novo Purine (B94841) Synthesis
The one-carbon units generated from glycine are indispensable for the de novo synthesis of purine nucleotides (adenine and guanine), the fundamental components of DNA and RNA. drugbank.comuomustansiriyah.edu.iq The entire glycine molecule, including its nitrogen and both carbons, is directly incorporated into the purine ring structure.
Specifically, the labeled atoms from the glycine moiety of N-Octanoylglycine-¹³C₂,¹⁵N would be incorporated as follows:
C4 and C5 atoms of the purine ring are derived from the two carbons of glycine.
N7 atom of the purine ring is derived from the nitrogen of glycine.
By using N-Octanoylglycine-¹³C₂,¹⁵N as a tracer and analyzing the resulting purine nucleotides with mass spectrometry, researchers can quantify the contribution of glycine to purine biosynthesis. researchgate.netnih.gov Studies have shown that while exogenous glycine can be used, de novo synthesized glycine is often the more efficient precursor for purine synthesis in certain tissues, such as human lung cancer tissues. nih.govnih.gov The use of labeled glycine allows for the direct measurement of these metabolic fluxes. jci.org
Interplay with Other Amino Acid Metabolic Routes
Glycine metabolism is intricately connected with the metabolic pathways of several other amino acids, most notably serine, threonine, and glutamine. metwarebio.comnih.gov The enzyme serine hydroxymethyltransferase (SHMT) facilitates the reversible conversion of serine and glycine, making their metabolic pools closely linked. nih.govmetwarebio.com
Metabolic Interconnections of Glycine:
| Interacting Amino Acid | Key Enzyme/Pathway | Metabolic Role |
| Serine | Serine Hydroxymethyltransferase (SHMT) | Reversible conversion creates a direct link between serine and glycine pools. Serine is a major source of the one-carbon units that glycine helps to shuttle. researchgate.netrupress.org |
| Threonine | Threonine Dehydrogenase Pathway | In some organisms, threonine can be catabolized to produce glycine and acetyl-CoA, feeding into both one-carbon metabolism and the TCA cycle. rupress.org |
| Glutamine/Glutamate (B1630785) | Transamination Reactions | The nitrogen from glycine (traced with ¹⁵N) can be transferred to other amino acids via transamination reactions, with glutamate often acting as an intermediary. nih.govcreative-proteomics.com |
Using N-Octanoylglycine-¹³C₂,¹⁵N enables the tracing of the ¹⁵N atom as it is transferred from glycine to other amino acids like serine, glutamate, and alanine. nih.gov This provides a quantitative measure of the nitrogen flux and the degree of interconnection between these amino acid pathways. nih.govembopress.org
Dynamic Aspects of Protein and Lipid Turnover Studies using Labeled Compounds
Stable isotope-labeled compounds are essential tools for studying the dynamics of protein and lipid turnover, which involves the continuous synthesis and degradation of these macromolecules. nih.govnih.gov
Protein Turnover: When N-Octanoylglycine-¹³C₂,¹⁵N is administered, the labeled glycine, once cleaved from the octanoyl group, enters the free amino acid pool. This labeled glycine is then incorporated into newly synthesized proteins. By measuring the rate of incorporation of ¹³C and ¹⁵N into specific proteins over time using mass spectrometry, researchers can determine the synthesis rate of individual proteins. ukisotope.comacs.org This technique, often referred to as dynamic stable isotope labeling with amino acids in culture (dynamic SILAC) or metabolic labeling in whole organisms, provides a dynamic view of the proteome. acs.orglaulab.net
Lipid Turnover: The octanoyl moiety of N-Octanoylglycine-¹³C₂,¹⁵N can also serve as a tracer for lipid metabolism. Octanoic acid is a medium-chain fatty acid that can be metabolized through several routes. It can be elongated to form longer-chain fatty acids or broken down via β-oxidation to produce acetyl-CoA. This labeled acetyl-CoA can then be incorporated into newly synthesized complex lipids. Stable isotope tracers are widely used to assess the synthesis and degradation rates of various lipid classes. nih.govresearchgate.netresearchgate.net By tracking the ¹³C atoms from the octanoyl group (if it were labeled), one could measure rates of de novo lipogenesis and the turnover of specific lipid species. nih.govscilit.com
Theoretical Frameworks and Methodological Advancements in Isotope Tracing
Principles of Isotopic Steady-State and Transient Labeling
Isotope tracing experiments are typically designed around two principal conditions: isotopic steady-state and transient labeling. The choice between these approaches depends on the specific biological question being addressed.
Isotopic Steady-State: This condition is achieved when the isotopic enrichment of intracellular metabolites remains constant over time. nih.gov To reach this state, cells or organisms are cultured with a consistent supply of a labeled substrate, such as N-Octanoylglycine-¹³C₂,¹⁵N, for a duration sufficient to allow the label to distribute throughout the metabolic network. nih.gov For many mammalian cell culture experiments, this can take approximately 24 hours. nih.gov At isotopic steady-state, the rate of label incorporation into a metabolite pool is balanced by the rate of its consumption, allowing for the determination of time-invariant metabolic fluxes. nih.gov This approach is particularly powerful for quantifying the relative contributions of different pathways to the synthesis of a particular metabolite. For instance, by tracking the ¹³C₂ and ¹⁵N labels from N-Octanoylglycine-¹³C₂,¹⁵N into downstream metabolites, researchers could quantify the flux of the octanoyl and glycine (B1666218) moieties through various catabolic and anabolic pathways under stable metabolic conditions.
Transient Labeling (or Isotopically Nonstationary Metabolic Flux Analysis): In contrast to the steady-state approach, transient labeling focuses on the dynamic changes in isotopic enrichment of metabolites over a short period immediately following the introduction of the labeled substrate. nih.gov This method provides a richer dataset that can resolve fluxes that are unobservable at steady state, such as those in pathways with large metabolic pools or slow turnover rates. nih.gov By monitoring the rate at which the ¹³C₂ and ¹⁵N from N-Octanoylglycine-¹³C₂,¹⁵N appear in various intermediates, researchers can gain insights into the kinetics of metabolic reactions. This approach is particularly useful for studying dynamic systems, such as the metabolic response of cells to a stimulus or perturbation.
The table below summarizes the key characteristics and applications of each labeling principle in the context of using N-Octanoylglycine-¹³C₂,¹⁵N as a tracer.
| Principle | Description | Key Application with N-Octanoylglycine-¹³C₂,¹⁵N | Data Generated |
| Isotopic Steady-State | Constant isotopic enrichment of metabolites over time. | Quantifying stable, long-term metabolic pathway activities involving fatty acid and amino acid metabolism. | Time-invariant mass isotopomer distributions. |
| Transient Labeling | Dynamic change in isotopic enrichment over a short time course. | Investigating the immediate metabolic fate of the octanoyl and glycine moieties upon cellular uptake and the kinetics of their incorporation into various pathways. | Time-course data of mass isotopomer distributions. |
Computational Modeling of Metabolic Networks
The data generated from isotope tracing experiments are complex and require computational models to translate them into meaningful metabolic fluxes. nih.gov These models consist of a stoichiometric network of biochemical reactions that represent the metabolic capabilities of the cell or organism under study. ijml.org
The reconstruction of metabolic networks is a crucial first step and often involves integrating information from genomic and biochemical databases. ijml.org For a tracer like N-Octanoylglycine-¹³C₂,¹⁵N, the model would need to include pathways for its uptake, hydrolysis into octanoic acid and glycine, and the subsequent metabolism of these components. This would encompass fatty acid β-oxidation, the tricarboxylic acid (TCA) cycle, amino acid metabolism, and pathways for the synthesis of nitrogen-containing compounds like purines. nih.gov
Once the network is established, atom transition models are used to track the path of the ¹³C and ¹⁵N atoms through the reactions. nih.gov These models are essential for predicting the expected labeling patterns in downstream metabolites for a given set of metabolic fluxes. By comparing the experimentally measured mass isotopomer distributions with the model predictions, the most likely set of intracellular fluxes can be estimated. nih.gov The dual-labeling of N-Octanoylglycine-¹³C₂,¹⁵N offers a significant advantage in this context, as it provides more constraints on the model, leading to more precise and reliable flux estimates for both carbon and nitrogen metabolism. nih.gov
Statistical Approaches for Flux Determination (e.g., Bayesian Metabolic Flux Analysis)
Traditionally, metabolic fluxes have been determined by finding the single best fit between the model predictions and the experimental data. However, this approach often neglects the inherent uncertainty in both the measurements and the model structure. nih.gov Bayesian statistical methods have emerged as a powerful alternative that provides a more comprehensive and statistically rigorous approach to flux quantification. nih.govrwth-aachen.de
Bayesian Metabolic Flux Analysis (MFA): Instead of providing a single point estimate for each flux, Bayesian MFA calculates a probability distribution for each flux value, thereby offering a natural way to quantify uncertainty. plos.org This is particularly advantageous when dealing with complex metabolic networks where multiple flux distributions may be consistent with the experimental data. nih.gov
The Bayesian approach begins with a "prior" probability distribution for the fluxes, which can be based on previous knowledge or assumed to be non-informative. nih.gov This prior is then updated with the likelihood of observing the experimental labeling data, resulting in a "posterior" probability distribution for the fluxes. mdpi.com This process is typically accomplished using sophisticated sampling algorithms like Markov Chain Monte Carlo (MCMC). plos.org
A key advantage of the Bayesian framework is its ability to incorporate model uncertainty through techniques like Bayesian Model Averaging (BMA). nih.govnih.gov This allows for the consideration of multiple competing metabolic network models and provides a more robust estimate of the true metabolic state. nih.govrwth-aachen.de When using a tracer like N-Octanoylglycine-¹³C₂,¹⁵N, Bayesian MFA can provide a probabilistic assessment of the fluxes through interconnected carbon and nitrogen pathways, offering a more nuanced understanding of cellular metabolism. nih.gov
Considerations of Kinetic Isotope Effects in Metabolic Research
A fundamental assumption in many isotope tracing studies is that the substitution of an atom with its heavier isotope does not significantly alter the rate of the biochemical reactions in which it participates. However, this is not always the case, and the phenomenon known as the kinetic isotope effect (KIE) can be a significant consideration. wikipedia.orglibretexts.org
The KIE is the change in the reaction rate when an atom in a reactant is replaced by one of its isotopes. wikipedia.org It arises from the fact that heavier isotopes form stronger chemical bonds, which require more energy to break. princeton.edu The magnitude of the KIE depends on the type of bond being broken and its involvement in the rate-determining step of the reaction. libretexts.orgprinceton.edu For ¹³C, the KIE is generally small due to the modest mass difference between ¹²C and ¹³C. nih.gov Similarly, the KIE for ¹⁵N is also typically small.
However, even small KIEs can potentially influence the results of metabolic flux analysis, especially in pathways with multiple enzymatic steps. It is therefore important to be aware of the potential for KIEs and, where possible, to account for them in the computational models used for flux determination. In some cases, the KIE itself can be used as a tool to probe reaction mechanisms. wayne.edu For a compound like N-Octanoylglycine-¹³C₂,¹⁵N, the KIEs associated with the cleavage of the amide bond or the subsequent metabolism of the ¹³C-labeled glycine and ¹⁵N-labeled amino group would likely be minimal, but their potential impact should be considered in the design and interpretation of high-precision flux analysis experiments.
Experimental Systems and Models in Stable Isotope Research
In Vitro Studies: Cellular and Enzymatic Systems
In vitro systems provide a controlled environment to dissect specific cellular and molecular mechanisms without the complexities of a whole organism. The use of N-Octanoylglycine-¹³C₂,¹⁵N in these systems enables the precise tracing of the molecule's uptake, transformation, and site of action at a subcellular level.
Cultured cell lines are indispensable tools for studying cellular metabolism. The introduction of N-Octanoylglycine-¹³C₂,¹⁵N to cell culture media allows for detailed metabolic flux analysis. For instance, in studies using human hepatocyte or adipocyte cell lines, this tracer can elucidate the pathways involved in acylglycine metabolism. nih.gov Researchers can monitor the rate at which the labeled compound is transported into the cell and subsequently metabolized.
Upon cellular uptake, the ¹³C₂-labeled glycine (B1666218) and ¹⁵N-labeled amino group can be tracked as they are incorporated into various downstream metabolic pools. Following enzymatic cleavage of the amide bond, the labeled glycine may enter the cell's general glycine pool, contributing to the synthesis of proteins, purines, and glutathione. nih.gov Mass spectrometry-based analysis can distinguish and quantify these labeled metabolites, providing a clear picture of the metabolic fate of the glycine backbone. This approach is particularly valuable for investigating how cells affected by metabolic disorders, such as MCADD, handle the accumulation of acylglycines. frontiersin.org
Below is a hypothetical representation of data from a tracer experiment in a cultured hepatocyte line, demonstrating the distribution of the ¹³C and ¹⁵N labels into downstream metabolites over time.
| Metabolite | Labeled Atoms | % Total Label Incorporation (24h) |
| N-Octanoylglycine | ¹³C₂, ¹⁵N | 45% (Remaining Substrate) |
| Glycine | ¹³C₂, ¹⁵N | 25% |
| Serine | ¹³C, ¹⁵N | 12% |
| Glutathione | ¹⁵N | 8% |
| Adenosine Monophosphate (AMP) | ¹⁵N | 5% |
| Other | - | 5% |
This interactive table illustrates potential results from a metabolic labeling study. The data is representative and intended for explanatory purposes.
To understand the specific biochemical reactions N-Octanoylglycine undergoes, researchers utilize isolated enzyme assays. N-Octanoylglycine-¹³C₂,¹⁵N serves as a precise substrate for characterizing the enzymes responsible for its synthesis and degradation. The primary enzyme for its formation is glycine N-acyltransferase, which conjugates acyl-CoAs with glycine. sigmaaldrich.com
In an assay, the labeled substrate can be incubated with a purified enzyme or a cell lysate. The reaction products can then be analyzed using liquid chromatography-mass spectrometry (LC-MS). The presence of the ¹³C and ¹⁵N labels allows for unambiguous identification and quantification of the reaction products, even in a complex mixture. This methodology is critical for determining key enzymatic parameters such as the Michaelis constant (Km) and the catalytic rate (kcat), providing fundamental insights into enzyme efficiency and substrate specificity. Such assays can be used to screen for enzyme inhibitors or to study the impact of genetic mutations on enzyme function.
The table below shows hypothetical kinetic data for an enzyme, "Acylglycine Hydrolase," using N-Octanoylglycine-¹³C₂,¹⁵N as a substrate.
| Substrate Concentration (µM) | Initial Velocity (µmol/min/mg) |
| 5 | 0.28 |
| 10 | 0.50 |
| 20 | 0.81 |
| 50 | 1.25 |
| 100 | 1.67 |
| 200 | 2.00 |
This interactive table presents sample data for enzyme kinetic analysis. The values are illustrative.
In Vivo Non-Human Animal Models
Animal models are essential for understanding systemic metabolism and the physiological consequences of metabolic dysregulation in a whole-organism context.
Rodent models, particularly those genetically engineered to mimic human metabolic diseases like MCADD, are primary platforms for in vivo stable isotope research. isotope.comckisotopes.com Administering N-Octanoylglycine-¹³C₂,¹⁵N to these animals allows researchers to trace its absorption, distribution, metabolism, and excretion (ADME) profile.
Following administration, blood, urine, and tissue samples can be collected over time. Analysis of these samples via mass spectrometry can track the appearance of the ¹³C and ¹⁵N labels in various metabolites throughout the body. This provides a dynamic view of how different organs contribute to acylglycine clearance and metabolism. For example, researchers can quantify the rate of urinary excretion of the intact tracer versus its breakdown products, offering insights into renal handling and whole-body metabolic capacity. However, such studies can be challenging; in one human study investigating glycine metabolism, isotopic enrichments from octanoylglycine were too low to be measured reliably, highlighting the need for highly sensitive analytical methods. nih.gov
The following table illustrates a potential biodistribution profile of the ¹³C label from N-Octanoylglycine-¹³C₂,¹⁵N in a mouse model 6 hours post-administration.
| Tissue/Fluid | % of Administered ¹³C Label |
| Plasma | 10% |
| Liver | 25% |
| Kidney | 18% |
| Skeletal Muscle | 12% |
| Adipose Tissue | 5% |
| Urine (Cumulative) | 28% |
| Other | 2% |
This interactive table shows a hypothetical distribution of the isotopic label in a rodent model.
Lower organisms like the nematode Caenorhabditis elegans and the fruit fly Drosophila melanogaster offer powerful genetic tools and shorter life cycles, making them excellent models for elucidating conserved metabolic pathways. nih.gov N-octanoylglycine has been identified as a metabolite in Drosophila. nih.gov Stable isotope labeling in these organisms is well-established, often involving feeding them bacteria or media enriched with the labeled compound. nih.gov
Introducing N-Octanoylglycine-¹³C₂,¹⁵N into the diet of C. elegans can be used to identify genes required for acylglycine metabolism. By performing metabolic analysis on wild-type worms versus genetic mutants with defects in fatty acid oxidation, researchers can pinpoint specific enzymes and transporters involved in processing this molecule. nih.gov The dual-labeling strategy is particularly advantageous, as it allows for simultaneous tracking of the carbon skeleton and the nitrogen atom, helping to unravel complex metabolic networks and detoxification pathways that are conserved from nematodes to humans.
Microbial Systems for Fundamental Metabolic Insights
Microorganisms possess an immense diversity of metabolic capabilities. Studying the metabolism of N-Octanoylglycine-¹³C₂,¹⁵N in microbial systems can reveal novel enzymatic pathways and provide fundamental insights into biogeochemical cycles. researchgate.net By providing the labeled compound as a sole carbon and/or nitrogen source to bacterial cultures, scientists can investigate the ability of different species to catabolize acylglycines. github.io
In these experiments, isotope-ratio mass spectrometry or LC-MS can be used to trace the incorporation of ¹³C and ¹⁵N into microbial biomass, such as amino acids and nucleotides, as well as into metabolic byproducts like CO₂ and ammonia (B1221849). nih.gov This approach can identify novel enzymes, such as specific amidases or acylases, that cleave the N-octanoylglycine molecule. Discovering such pathways could have biotechnological applications or enhance understanding of the metabolic interactions within complex microbial communities, such as the human gut microbiome.
Q & A
Basic Research Questions
Q. How is N-Octanoylglycine-¹³C₂,¹⁵N synthesized and characterized for isotopic purity in academic settings?
- Methodological Answer : Synthesis typically involves coupling octanoyl chloride with isotopically labeled glycine (¹³C₂,¹⁵N) under controlled pH and temperature. Post-synthesis, characterization employs:
- High-resolution LC-MS to confirm molecular weight and isotopic enrichment (e.g., verifying ¹³C₂ and ¹⁵N incorporation via mass shifts) .
- NMR spectroscopy (¹H, ¹³C, and ¹⁵N) to validate structural integrity and isotopic labeling positions, as demonstrated in studies on analogous compounds like glycoursodeoxycholic acid-¹³C₂,¹⁵N .
- Isotopic purity assessment using isotope ratio mass spectrometry (IRMS) or LC-MS with calibration against certified standards, ensuring >98% isotopic enrichment .
Q. What analytical methods are standard for confirming isotopic enrichment in N-Octanoylglycine-¹³C₂,¹⁵N?
- Methodological Answer :
- LC-MS/MS quantifies isotopic peaks and resolves overlaps from natural abundance isotopes. For example, a study on ¹³C₂,¹⁵N-glycine used extracted ion chromatograms (EICs) to distinguish labeled vs. unlabeled species .
- Nuclear Magnetic Resonance (NMR) : ¹³C-¹⁵N coupling constants (e.g., ~10–15 Hz) confirm dual labeling, as shown in studies on ¹⁵N-labeled isothiazoles .
- Isotope Dilution Analysis : Spiking samples with unlabeled analogs and measuring signal suppression ensures accuracy in metabolomic workflows .
Advanced Research Questions
Q. How can researchers design a ¹⁵N tracer study using N-Octanoylglycine-¹³C₂,¹⁵N to track metabolic flux in complex biological systems?
- Methodological Answer :
- Experimental Design :
- Use stratified sampling to account for temporal and spatial heterogeneity in metabolic pathways .
- Optimize tracer dosage to balance detection sensitivity (via LC-MS) and minimal physiological disruption .
- Data Interpretation :
- Apply compartmental modeling to differentiate between direct tracer incorporation and isotopic exchange.
- Use ANOVA or mixed-effects models (e.g., SPSS or R) to analyze variance in ¹⁵N recovery rates across biological replicates .
Q. How can discrepancies in isotopic enrichment data from LC-MS and IRMS platforms be resolved?
- Methodological Answer :
- Cross-Platform Calibration : Normalize LC-MS data using IRMS-certified standards to correct for ionization efficiency biases .
- Matrix Effects Mitigation : Spike internal standards (e.g., D-Cyclohexylalanine-D-glutamate-glycine-¹³C₂,¹⁵N) into biological matrices to control for extraction variability .
- Statistical Reconciliation : Apply Bland-Altman analysis to quantify systematic differences between platforms .
Q. What protocols minimize isotopic dilution during sample preparation for N-Octanoylglycine-¹³C₂,¹⁵N in metabolomics?
- Methodological Answer :
- Quenching Metabolism : Rapid freeze-clamping (e.g., liquid nitrogen) halts enzymatic activity, preserving isotopic ratios .
- Extraction Optimization : Use methanol:water (80:20) at -20°C to solubilize polar metabolites while avoiding hydrolysis of the octanoyl group .
- Storage Conditions : Store samples at -80°C in amber vials to prevent photodegradation and isotopic exchange .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
